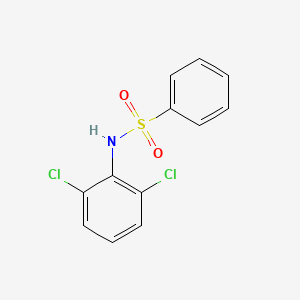

N-(2,6-dichlorophenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,6-dichlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9Cl2NO2S. It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with two chlorine atoms at the 2 and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)benzenesulfonamide typically involves the reaction of 2,6-dichloroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like water or alcohol.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions

Major Products Formed

Substitution: Formation of various substituted sulfonamides.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of corresponding amines

Scientific Research Applications

N-(2,6-dichlorophenyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

- N-(2,4-dichlorophenyl)benzenesulfonamide

- N-(2-chlorophenyl)benzenesulfonamide

- N-(2,4-dinitrophenyl)benzenesulfonamide

- N-(2,4-dimethoxyphenyl)benzenesulfonamide

Uniqueness

N-(2,6-dichlorophenyl)benzenesulfonamide is unique due to the specific positioning of chlorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural feature can result in distinct chemical and biological properties compared to other similar compounds .

Biological Activity

N-(2,6-dichlorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its mechanisms of action, biological evaluations, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues at the active sites of enzymes, which can lead to inhibition or modulation of enzyme activity. This interaction influences various biochemical pathways and cellular processes, making it a potential candidate for therapeutic applications .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study comparing various sulfonamide derivatives found that the compound showed promising antibacterial effects comparable to standard antibiotics like penicillin and ampicillin .

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Inhibition Zone (mm) | Comparison Drug |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | Penicillin |

| This compound | Escherichia coli | 12 | Ampicillin |

| Standard Drug | Chloramphenicol | 18 | - |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. It has shown effectiveness in reducing inflammation in various models, which may be beneficial in treating conditions like rheumatoid arthritis and osteoarthritis.

Case Studies

- Antibacterial Activity Study : A comprehensive study evaluated the antibacterial activity of various sulfonamide derivatives of 2-[(2,6-dichlorophenylamino)-phenyl]-acetic acid. The results indicated that these derivatives exhibited significant antibacterial activity against S. aureus and E. coli, suggesting a potential application in treating bacterial infections associated with inflammatory processes .

- Inhibition of Carbonic Anhydrase : Recent research highlighted the compound's inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme associated with tumor growth. The study reported IC50 values ranging from 10.93 to 25.06 nM for CA IX inhibition, indicating strong selectivity over other isoforms like CA II . This selectivity positions it as a potential therapeutic agent in cancer treatment.

- Cellular Uptake Studies : Cellular uptake experiments conducted on MDA-MB-231 cell lines demonstrated that certain derivatives of this compound could induce apoptosis significantly more than control treatments. This suggests that modifications to the sulfonamide structure could enhance its anticancer properties .

Properties

IUPAC Name |

N-(2,6-dichlorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2S/c13-10-7-4-8-11(14)12(10)15-18(16,17)9-5-2-1-3-6-9/h1-8,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQELSZQJFRLUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.